molecular formula C12H18F3N B13079211 [3-(Trifluoromethyl)adamantan-1-yl]methanamine

[3-(Trifluoromethyl)adamantan-1-yl]methanamine

Cat. No.: B13079211
M. Wt: 233.27 g/mol
InChI Key: GIXIOOSUIVMGTF-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)adamantan-1-yl]methanamine is a chemical compound with the molecular formula C12H18F3N and a molecular weight of 233.27 g/mol It is characterized by the presence of a trifluoromethyl group attached to an adamantane core, which is further linked to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-adamantylamine with trifluoromethyl iodide under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)adamantan-1-yl]methanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with stringent quality control measures in place. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)adamantan-1-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(Trifluoromethyl)adamantan-1-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The adamantane core provides structural stability, while the methanamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group with an adamantane core and a methanamine group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[3-(trifluoromethyl)-1-adamantyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16/h8-9H,1-7,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXIOOSUIVMGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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